molecular formula C23H24N4O4 B10953540 (6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone

(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10953540
M. Wt: 420.5 g/mol
InChI Key: BGXUAZRGMJDWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features an isoxazole ring fused to a pyridine ring, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyridine rings, followed by their fusion. Key steps include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Ring: This often involves the condensation of aldehydes or ketones with ammonia or amines.

    Fusion of Rings: The isoxazole and pyridine rings are fused together through a series of condensation reactions.

    Functionalization: Introduction of the tetrahydro-2-furanylcarbonyl and piperazino groups is achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions (acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and for developing new synthetic methodologies.

Biology

Biologically, (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE is investigated for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, such as cancer or infectious diseases, due to its ability to modulate biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE apart is its specific combination of functional groups and ring systems. This unique structure confers distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

[4-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C23H24N4O4/c1-15-14-17(19-20(25-31-21(19)24-15)16-6-3-2-4-7-16)22(28)26-9-11-27(12-10-26)23(29)18-8-5-13-30-18/h2-4,6-7,14,18H,5,8-13H2,1H3

InChI Key

BGXUAZRGMJDWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)C5CCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.